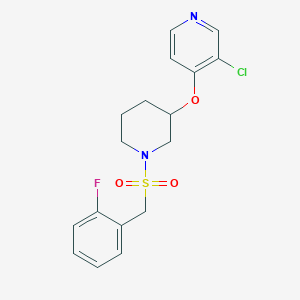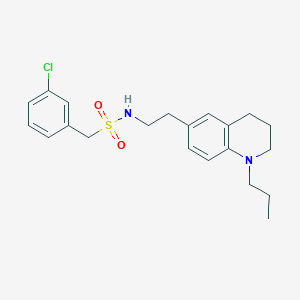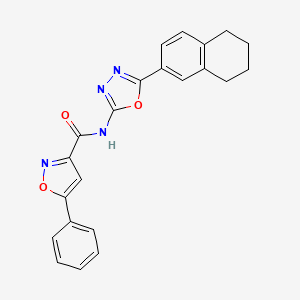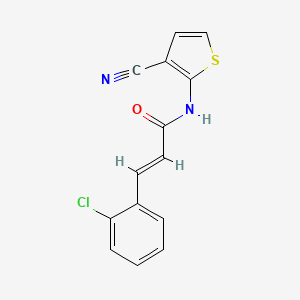![molecular formula C17H15N3O3 B2715497 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate” is a type of heterocyclic compound . It has been studied for its potential as a cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes that play a key role in nerve function .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the synthesis of 4H-benzo[d][1,3]oxazines has been developed starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Methyl 2-(4-oxobenzotriazin-3(4H)-yl) alkanoates, a category that includes compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate, have been identified as important intermediates for the preparation of biologically interesting compounds containing the benzotriazinone ring system. These intermediates have been synthesized through direct diazotization followed by various chemical reactions to yield compounds with potential antibacterial and anticancer properties. The research involved molecular docking to evaluate these compounds against E. coli Fab-H receptor and Vitamin D receptor for their potential use in treating bacterial infections and cancer, respectively. The synthesized compounds demonstrated effective antibacterial activity against E. coli and showed potent cytotoxic activity against human liver carcinoma cell lines, indicating their potential as therapeutic agents (Rayes et al., 2019).
Material Science and Corrosion Inhibition
In material science, derivatives of triazines, such as the benzotriazines, have been investigated for their potential as corrosion inhibitors for metals in acidic solutions. Research in this area focuses on the synthesis of novel compounds that could offer protective qualities against corrosion, contributing to the development of more durable materials. Although the specific compound this compound was not directly mentioned, similar triazine derivatives have shown effectiveness in this application, highlighting the potential utility of this chemical class in protecting metals from corrosion and enhancing material longevity (Verma et al., 2018).
Antimicrobial and Antioxidant Applications
Triazine derivatives, including those related to the compound of interest, have been explored for their antimicrobial and antioxidant properties. These compounds are synthesized through various chemical processes and evaluated for their efficacy against a range of microbial species. Research in this field aims to develop new pharmaceuticals and agrochemicals that can combat microbial infections and oxidative stress, contributing to healthcare and agriculture. The focus on synthesizing novel triazine-based compounds and evaluating their biological activities underscores the importance of this chemical class in developing new therapeutic and protective agents (Sonia et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound this compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound this compound affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels . This can enhance neuronal communication and potentially alleviate symptoms of conditions characterized by decreased cholinergic transmission, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate has been studied as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It interacts with these enzymes, potentially influencing biochemical reactions .
Cellular Effects
Given its potential role as a cholinesterase inhibitor, it may influence cell function by altering cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with AChE and BuChE. It may inhibit these enzymes, leading to changes in cholinergic signaling and potentially impacting gene expression .
Eigenschaften
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-5-4-6-13(9-12)10-16(21)23-11-20-17(22)14-7-2-3-8-15(14)18-19-20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPBPHLCXRGFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

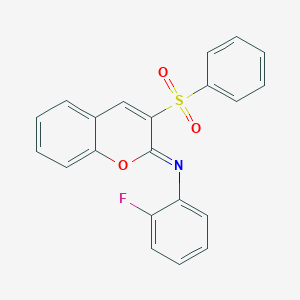

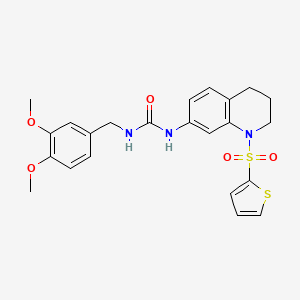
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)
![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
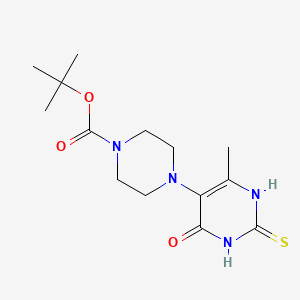
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
